Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate
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Overview
Description
Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate is an organic compound with the molecular formula C18H25NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate is then dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: A related compound with similar structural features but lacking the methoxybenzyl group.
Pyrrolidine-2,5-dione derivatives: Compounds with a similar pyrrolidine core but different substituents.
Uniqueness
Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
diethyl 1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-4-23-17(20)15-10-11-16(18(21)24-5-2)19(15)12-13-6-8-14(22-3)9-7-13/h6-9,15-16H,4-5,10-12H2,1-3H3 |
InChI Key |
PWLFMHOLKGIYID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(N1CC2=CC=C(C=C2)OC)C(=O)OCC |
Origin of Product |
United States |
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